(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
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Overview
Description
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H7F3N2·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a trifluoromethyl group, which is known for its electron-withdrawing properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride typically involves the reduction of 5-(trifluoromethyl)nicotinonitrile. One common method includes dissolving 5-(trifluoromethyl)nicotinonitrile and cobalt(II) chloride hexahydrate in ethanol, followed by the addition of sodium borohydride in batches under an inert atmosphere. The mixture is then stirred at elevated temperatures to complete the reduction process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pyridine derivatives, while reduction can produce different amine compounds.
Scientific Research Applications
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-(Trifluoromethyl)pyridin-2-yl)methanamine: This compound is similar in structure but differs in the position of the trifluoromethyl group.
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: Another related compound with a pyrazole ring instead of a pyridine ring.
Uniqueness
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the design of pharmaceuticals and agrochemicals.
Properties
CAS No. |
1332529-79-9 |
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Molecular Formula |
C7H8ClF3N2 |
Molecular Weight |
212.60 g/mol |
IUPAC Name |
[5-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-1-5(2-11)3-12-4-6;/h1,3-4H,2,11H2;1H |
InChI Key |
ASKWUJIOAKDPNK-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=C1C(F)(F)F)CN.Cl.Cl |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CN.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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